molecular formula C12H12N2O2 B595640 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 1248790-09-1

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B595640
CAS No.: 1248790-09-1
M. Wt: 216.24
InChI Key: OMQLIKDZZKPMRN-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the condensation of 3-methyl-1H-pyrazole with a suitable benzoic acid derivative. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-methyl-4-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or pyrazole moiety.

Scientific Research Applications

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The benzoic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

Uniqueness

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a benzoic acid moiety substituted with a pyrazole ring, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

Structural Features

  • Benzoic Acid Moiety : Contributes to the compound's acidity and ability to interact with biological targets.
  • Pyrazole Ring : Enhances the compound's ability to form hydrogen bonds and participate in π-π interactions, crucial for binding with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The pyrazole ring facilitates binding through hydrogen bonding, while the benzoic acid enhances solubility and transport within cells .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MICs) for these compounds were reported to be low, indicating potent antimicrobial activity .

Anticancer Activity

Research indicates that pyrazole-based compounds can inhibit the growth of various cancer cell lines. Notably, studies have shown that derivatives similar to this compound exhibit antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanisms behind these effects may involve the induction of apoptosis and cell cycle arrest .

Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrazole derivatives, including compounds structurally related to this compound. The results indicated that several derivatives exhibited strong antibacterial activity, with MIC values ranging from 0.5 to 16 µg/mL against resistant strains of bacteria .

Study 2: Antitumor Activity Assessment

In another investigation, a library of pyrazole derivatives was screened for anticancer properties. Among these, compounds similar to this compound showed significant inhibition of tumor cell proliferation in vitro. The study highlighted the potential of these compounds as lead candidates for further development as anticancer agents .

Comparative Analysis with Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureMIC: Low values against S. aureusEffective against MDA-MB-231
4-(3-Methylpyrazolyl)-benzoic acidStructureModerate activityModerate efficacy in various cancers
3-Methylpyrazole derivativesStructureHigh MIC values against resistant bacteriaLimited anticancer effects

Properties

IUPAC Name

2-methyl-4-(3-methylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-7-10(3-4-11(8)12(15)16)14-6-5-9(2)13-14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQLIKDZZKPMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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